molecular formula C18H24N2O2 B5334178 N-(1-cyclohexen-1-ylmethyl)-4-(4-morpholinyl)benzamide

N-(1-cyclohexen-1-ylmethyl)-4-(4-morpholinyl)benzamide

Número de catálogo: B5334178
Peso molecular: 300.4 g/mol
Clave InChI: BYWOMIXTTOALKJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(1-cyclohexen-1-ylmethyl)-4-(4-morpholinyl)benzamide, also known as CXM, is a chemical compound that has been extensively studied for its potential applications in scientific research. CXM is a selective antagonist of the dopamine D3 receptor, which plays a crucial role in modulating the release of dopamine in the brain.

Mecanismo De Acción

N-(1-cyclohexen-1-ylmethyl)-4-(4-morpholinyl)benzamide acts as a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that modulates the release of dopamine in the brain. This compound binds to the D3 receptor and prevents the activation of downstream signaling pathways, resulting in reduced dopamine release. This compound has a higher affinity for the D3 receptor than the D2 receptor, which is another dopamine receptor subtype that is also involved in the regulation of dopamine release.
Biochemical and Physiological Effects
This compound has been shown to reduce the rewarding effects of drugs of abuse such as cocaine and amphetamine in animal models. This compound has also been shown to reduce the locomotor activity and stereotypy induced by these drugs. This compound has been studied for its potential applications in the treatment of schizophrenia, a psychiatric disorder characterized by altered dopamine transmission in the brain. This compound has been shown to reduce the positive symptoms of schizophrenia such as hallucinations and delusions in animal models.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(1-cyclohexen-1-ylmethyl)-4-(4-morpholinyl)benzamide has several advantages for lab experiments. This compound is a selective antagonist of the dopamine D3 receptor, which allows for the specific modulation of dopamine release in the brain. This compound has a higher affinity for the D3 receptor than the D2 receptor, which reduces the potential for off-target effects. This compound has been extensively studied in animal models, which provides a solid foundation for its potential applications in human research.
However, there are also limitations to the use of this compound in lab experiments. This compound has a relatively short half-life, which requires frequent dosing in animal models. This compound has also been shown to have potential side effects such as hypothermia and sedation, which may confound the interpretation of results.

Direcciones Futuras

There are several future directions for research on N-(1-cyclohexen-1-ylmethyl)-4-(4-morpholinyl)benzamide. This compound has potential applications in the treatment of drug addiction and schizophrenia, which requires further investigation in human trials. This compound may also have potential applications in other psychiatric disorders such as depression and anxiety, which warrants further investigation. The development of this compound analogs with improved pharmacokinetic properties and reduced side effects may also enhance its potential as a therapeutic agent.

Métodos De Síntesis

The synthesis of N-(1-cyclohexen-1-ylmethyl)-4-(4-morpholinyl)benzamide involves the reaction of 1-cyclohexen-1-ylmethanol with 4-(4-morpholinyl)benzoyl chloride in the presence of a base such as triethylamine. The resulting product is this compound, which can be purified using column chromatography. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, time, and reactant ratios.

Aplicaciones Científicas De Investigación

N-(1-cyclohexen-1-ylmethyl)-4-(4-morpholinyl)benzamide has been studied for its potential applications in various scientific research fields such as neuroscience, pharmacology, and drug discovery. This compound is a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward, motivation, and addiction. This compound has been shown to reduce the rewarding effects of drugs of abuse such as cocaine and amphetamine in animal models, suggesting its potential as a treatment for drug addiction. This compound has also been studied for its potential applications in the treatment of schizophrenia, a psychiatric disorder characterized by altered dopamine transmission in the brain.

Propiedades

IUPAC Name

N-(cyclohexen-1-ylmethyl)-4-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c21-18(19-14-15-4-2-1-3-5-15)16-6-8-17(9-7-16)20-10-12-22-13-11-20/h4,6-9H,1-3,5,10-14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWOMIXTTOALKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CNC(=O)C2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.